molecular formula C16H16ClN3O3S3 B2648620 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole CAS No. 955656-99-2

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole

Cat. No.: B2648620
CAS No.: 955656-99-2
M. Wt: 429.95
InChI Key: RHEMBFYEZBOJFE-UHFFFAOYSA-N
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Description

The compound “2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole” belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The compound has a molecular weight of 343.25 .


Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation reactions . The reactions are typically monitored by thin layer chromatography . The product is usually purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring fused to a pyridine ring . The compound also contains a sulfonyl group attached to a piperazine ring . The UV spectroscopy behavior of similar compounds can be characterized by intense transition bands at specific wavelengths .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 343.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources .

Scientific Research Applications

1. Imaging and Diagnostic Applications

[18F]DASA-23, structurally similar to the compound , has been developed as a novel radiopharmaceutical to measure pyruvate kinase M2 levels by positron emission tomography (PET). Pyruvate kinase M2 is significantly expressed by glioblastoma cells and serves as an important biomarker of cancer glycolytic reprogramming. [18F]DASA-23 was successfully used in human studies to differentiate between low-grade and high-grade glioma based on aberrantly expressed PKM2, demonstrating its potential as a non-invasive diagnostic tool for glioma delineation (Patel et al., 2019).

2. Understanding Drug Metabolism and Pharmacokinetics

The compound SB-649868, bearing structural resemblance to the compound , has been studied for its metabolism and disposition in humans. It's found to be extensively metabolized with the principal route involving oxidation of the benzofuran ring. The study provides insights into the pharmacokinetics and metabolism of such compounds, highlighting the complex pathways involved and the significance of understanding these for drug development and therapeutic efficacy (Renzulli et al., 2011).

3. Investigating Biochemical Mechanisms in Neurological Disorders

Compounds structurally akin to the one have been used to investigate the 5-HT1A receptor occupancy. This study provides valuable insights into the role of 5-HT(1A) receptors in the pathophysiology and treatment of anxiety and depression. The study used PET imaging and a novel, selective, silent 5-HT(1A) antagonist, demonstrating the utility of these compounds in unraveling the biochemical mechanisms underlying certain psychiatric conditions (Rabiner et al., 2002).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin, and may cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S3/c1-23-11-2-3-12-13(10-11)24-16(18-12)19-6-8-20(9-7-19)26(21,22)15-5-4-14(17)25-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEMBFYEZBOJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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